Tivozanib hydrochloride
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Overview
Description
Tivozanib hydrochloride, sold under the brand name Fotivda, is a medication primarily used for the treatment of advanced renal cell carcinoma (kidney cancer). It is an oral vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, which means it works by inhibiting the action of VEGFRs, thereby suppressing angiogenesis (the formation of new blood vessels) that tumors need to grow .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tivozanib hydrochloride is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of a quinoline urea derivative, which is the core structure of tivozanib. The process includes steps such as nitration, reduction, and cyclization, followed by purification and crystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Tivozanib hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis of this compound
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include acetonitrile, ammonium formate, and ortho-phosphoric acid. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound include various intermediates and derivatives that are used in further synthetic steps or as final therapeutic agents .
Scientific Research Applications
Tivozanib hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying VEGFR inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular processes, including angiogenesis and cell proliferation.
Medicine: Primarily used in the treatment of advanced renal cell carcinoma. .
Industry: Employed in the development of new therapeutic agents and as a reference standard in pharmaceutical research
Mechanism of Action
Tivozanib hydrochloride exerts its effects by selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways that promote angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth. The compound’s high selectivity and potency make it effective in targeting tumor vasculature while minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another VEGFR inhibitor used in the treatment of renal cell carcinoma.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for similar indications.
Pazopanib: A VEGFR inhibitor with a broader spectrum of activity against various tyrosine kinases
Uniqueness
Tivozanib hydrochloride is unique due to its high selectivity for VEGFRs and its relatively low off-target toxicity profile. This selectivity allows for effective inhibition of angiogenesis with fewer side effects compared to other VEGFR inhibitors .
Properties
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXMKRRBJITKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682745-41-1 |
Source
|
Record name | Tivozanib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682745411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIVOZANIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9H4VK35Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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